2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide” is a thieno[2,3-d]pyrimidine derivative . It is part of a class of compounds that have been synthesized as potential inhibitors of PI3K, a lipid kinase involved in cancer progression .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base .Molecular Structure Analysis
The molecular structure of this compound is designed to maintain the common pharmacophoric features of several potent PI3K inhibitors . The docking was carried out into the PI3K active site which showed a comparable binding mode to that of the PI-103 inhibitor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include heating under reflux in neat POCl3 .Scientific Research Applications
Heterocyclic Synthesis and Structural Analysis
- A study by Harb et al. (2006) explores the synthesis of thienopyridines and other fused derivatives, highlighting the versatility of acetoacetanilides in heterocyclic synthesis. This research provides insights into the chemical behaviors and potential applications of similar compounds in creating structurally diverse heterocycles (Harb, Hussein, & Mousa, 2006).
- Subasri et al. (2016) detail the crystal structures of related compounds, showcasing their folded conformation and intramolecular hydrogen bond stabilization. This structural elucidation aids in understanding the molecular geometry and potential interaction sites of similar molecules (Subasri et al., 2016).
Quantum Chemical Insight and Antiviral Applications
- Mary et al. (2020) provide a quantum chemical insight into the molecular structure, NBO analysis, and spectroscopic characteristics of a novel antiviral active molecule. Their work includes drug likeness and molecular docking studies against SARS-CoV-2 protein, demonstrating the antiviral potency of similar compounds (Mary et al., 2020).
Synthesis and Antitumor Activity
- Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Their findings suggest that the majority of the synthesized compounds displayed potent anticancer activity, highlighting the therapeutic potential of similar compounds in oncology (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
- Kerru et al. (2019) prepared a new series of thienopyrimidine linked rhodanine derivatives and screened them for in vitro antimicrobial activity. Their work identified compounds with significant antibacterial and antifungal potency, suggesting the potential of similar compounds in treating microbial infections (Kerru et al., 2019).
Future Directions
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O2S2/c1-2-3-7-26-17(28)16-14(6-8-29-16)25-18(26)30-10-15(27)24-11-4-5-13(20)12(9-11)19(21,22)23/h4-6,8-9H,2-3,7,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJXSAWICRKLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
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